5-Cyclopropoxy-N,N,3-trimethylpyridin-2-amine
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Overview
Description
5-Cyclopropoxy-N,N,3-trimethylpyridin-2-amine is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a pyridine ring, along with three methyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N,N,3-trimethylpyridin-2-amine typically involves the reaction of 2-chloro-5-cyclopropoxypyridine with N,N-dimethylamine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and the solvent used is usually anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-N,N,3-trimethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives with the removal of oxygen atoms.
Substitution: Formation of substituted derivatives with different functional groups replacing the cyclopropoxy group.
Scientific Research Applications
5-Cyclopropoxy-N,N,3-trimethylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N,N,3-trimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropoxy-2-methylpyridin-4-amine: Similar structure but with a methyl group instead of trimethyl groups.
3-Cyclopropoxy-N,N,5-trimethylpyridin-2-amine: Similar structure but with different positions of the cyclopropoxy and trimethyl groups.
Uniqueness
5-Cyclopropoxy-N,N,3-trimethylpyridin-2-amine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications, where it can be used to develop new compounds with desired characteristics .
Properties
Molecular Formula |
C11H16N2O |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
5-cyclopropyloxy-N,N,3-trimethylpyridin-2-amine |
InChI |
InChI=1S/C11H16N2O/c1-8-6-10(14-9-4-5-9)7-12-11(8)13(2)3/h6-7,9H,4-5H2,1-3H3 |
InChI Key |
WHVKVMUUJOIBHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N(C)C)OC2CC2 |
Origin of Product |
United States |
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